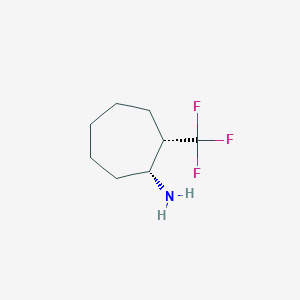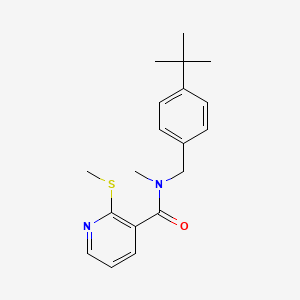
(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine is an organic compound that features a unique combination of functional groups, including a pyridine ring, a dioxolane ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with 1,3-dioxolane in the presence of a base such as potassium carbonate to form 4-(1,3-dioxolan-2-yl)pyridine.
Allylation: The intermediate is then subjected to an allylation reaction using allyl bromide and a palladium catalyst to introduce the but-2-en-1-amine moiety.
Hydrogenation: The final step involves the selective hydrogenation of the double bond to yield the (Z)-isomer of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the double bond, leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide are commonly used.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups onto the pyridine ring.
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Materials Science: The compound can be incorporated into polymers or materials to impart specific properties such as conductivity or stability.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Wirkmechanismus
The mechanism of action of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and pyridine rings can facilitate binding to active sites, while the amine group can participate in hydrogen bonding or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
(E)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine: The (E)-isomer differs in the configuration of the double bond, which can affect its reactivity and binding properties.
4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)butan-1-amine: This compound lacks the double bond, resulting in different chemical and physical properties.
Uniqueness: The (Z)-isomer’s unique configuration and combination of functional groups make it distinct from its analogs. Its specific geometry can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(Z)-4-[4-(1,3-dioxolan-2-yl)pyridin-2-yl]oxybut-2-en-1-amine |
InChI |
InChI=1S/C12H16N2O3/c13-4-1-2-6-15-11-9-10(3-5-14-11)12-16-7-8-17-12/h1-3,5,9,12H,4,6-8,13H2/b2-1- |
InChI-Schlüssel |
ZJADTXIJZCYVQP-UPHRSURJSA-N |
Isomerische SMILES |
C1COC(O1)C2=CC(=NC=C2)OC/C=C\CN |
Kanonische SMILES |
C1COC(O1)C2=CC(=NC=C2)OCC=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-(Methylthio)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13360440.png)
![3-[6-(3,4-Dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360450.png)

![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine](/img/structure/B13360458.png)



![N-(3-chlorophenyl)-6-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13360472.png)
![2-(2,3-Dihydro-9H-benzo[d]imidazo[1,2-a]imidazol-9-yl)-N,N-dimethylethan-1-amine](/img/structure/B13360478.png)

![2-(3,4-Difluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B13360490.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360495.png)
![1',1''-Dimethyl-5-methyl-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13360496.png)

